molecular formula C9H9NO3 B2717419 1-(2-Methyl-6-nitrophenyl)ethanone CAS No. 4127-55-3

1-(2-Methyl-6-nitrophenyl)ethanone

Cat. No.: B2717419
CAS No.: 4127-55-3
M. Wt: 179.175
InChI Key: OKABSSBMRAWDFQ-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-6-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-methylacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-6-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

    Reduction: 1-(2-Methyl-6-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 1-(2-Methyl-6-nitrophenyl)acetic acid.

Scientific Research Applications

1-(2-Methyl-6-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving aromatic nitration and reduction reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-nitrophenyl)ethanone depends on its chemical structure and the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary based on the specific application and the derivative being studied.

Comparison with Similar Compounds

    1-(2-Nitrophenyl)ethanone: Lacks the methyl group, resulting in different chemical properties and reactivity.

    1-(4-Methyl-2-nitrophenyl)ethanone:

    1-(2-Methyl-4-nitrophenyl)ethanone: Similar structure but different substitution pattern, leading to variations in chemical behavior.

Properties

IUPAC Name

1-(2-methyl-6-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-4-3-5-8(10(12)13)9(6)7(2)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKABSSBMRAWDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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